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Introduction: The Strategic Advantage of In-Situ
Catalyst Generation with Nickel Formate

In the landscape of catalytic hydrogenation, the quest for efficient, cost-effective, and safe
methodologies is paramount. While noble metal catalysts often exhibit high activity, their cost
can be prohibitive for large-scale applications. Nickel-based catalysts present a robust and
economical alternative.[1][2] Among the various precursors for nickel catalysts, nickel formate
holds a unique position due to its ability to generate highly active, finely divided nickel
nanoparticles in-situ. This approach circumvents the handling of pyrophoric Raney-type nickel
catalysts, enhancing laboratory safety and operational simplicity.[1]

This comprehensive guide provides detailed application notes and protocols for leveraging
nickel formate as a catalyst precursor in a range of hydrogenation reactions. We will delve into
the underlying principles of catalyst activation, provide step-by-step experimental procedures
for various substrates, and offer insights into reaction optimization and troubleshooting.

The Core Principle: Thermal Decomposition of
Nickel Formate
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The efficacy of nickel formate as a pre-catalyst lies in its clean thermal decomposition to
produce highly active metallic nickel. When heated, typically in the range of 180-200°C, nickel
formate dihydrate first loses its water of hydration and then decomposes into finely divided
nickel, carbon dioxide, and hydrogen gas.[3] This nascent, high-surface-area nickel is
exceptionally reactive and serves as the active catalyst for hydrogenation.

The decomposition can be represented by the following equation:
Ni(HCOO)2-2H20(s) — Ni(s) + 2C02(g) + Hz(g) + 2H20(g)[3]

This in-situ generation is a key advantage, as it produces a fresh, highly active catalyst directly
in the reaction vessel, avoiding the need to handle potentially pyrophoric pre-activated nickel
powders.

Diagram 1: Workflow for In-Situ Catalyst Generation
and Hydrogenation
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Caption: General workflow for catalytic hydrogenation using nickel formate.
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Application Protocols

Protocol 1: Hydrogenation of Unsaturated Fatty Acids
(e.g., Oleic Acid)

The hydrogenation of fatty acids is a cornerstone of the food and chemical industries. Catalysts
derived from nickel formate are particularly effective for this transformation.

Materials:

e Oleic acid

o Nickel formate dihydrate

« High-boiling point solvent (e.g., dodecane or the fatty acid itself can act as the solvent)
e Hydrogen gas

» High-pressure autoclave equipped with a mechanical stirrer, thermocouple, and gas
inlet/outlet.

Procedure:

Reactor Setup: Charge the autoclave with oleic acid and nickel formate dihydrate (typically
0.1-1.0 mol% based on nickel content relative to the substrate).

 Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to
remove all oxygen.

o Catalyst Activation: While stirring, heat the mixture to 180-200°C under the inert atmosphere.
Maintain this temperature for 30-60 minutes to ensure complete decomposition of the nickel
formate to the active nickel catalyst. A color change from green to black is typically
observed.

» Hydrogenation: Cool the reactor to the desired reaction temperature (e.g., 120-180°C).
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).[4] The
reaction is exothermic, so cooling may be necessary to maintain a constant temperature.
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e Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and
analyzing them by gas chromatography (GC) to determine the fatty acid composition.

o Work-up: Once the reaction is complete (as indicated by GC analysis showing the
disappearance of the unsaturated fatty acid), cool the reactor to room temperature and
carefully vent the excess hydrogen.

e Product Isolation: Filter the reaction mixture to remove the nickel catalyst. The resulting
saturated fatty acid can be used as is or further purified if necessary.

Parameter Typical Range Notes

Higher loading may be needed

Catalyst Loading 0.1 - 1.0 mol% Ni )
for less reactive substrates.
Higher temperatures can lead
Temperature 120 - 180 °C ) )
to side reactions.[4]
Higher pressure generally
Pressure 10 - 50 bar Hz ) )
increases the reaction rate.[4]
The fatty acid can often serve
Solvent Dodecane or neat

as the solvent.

Protocol 2: Hydrogenation of Nitroarenes to Anilines
(e.g., Nitrobenzene)

The reduction of nitro compounds to amines is a fundamental transformation in the synthesis of
pharmaceuticals, dyes, and agrochemicals. Nickel catalysts generated from nickel formate
offer an efficient and selective method for this conversion.[5]

Materials:
¢ Nitrobenzene
e Nickel formate dihydrate

e Solvent (e.g., ethanol, methanol, or water)
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e Hydrogen gas
e High-pressure autoclave or a Parr shaker apparatus.
Procedure:

o Reactor Setup: In a suitable high-pressure reactor, combine nitrobenzene, the chosen
solvent, and nickel formate dihydrate (1-5 mol% Ni).

 Inerting: Seal the reactor and purge with an inert gas.

o Catalyst Activation: Heat the mixture to 180-200°C under the inert atmosphere with stirring
for 30-60 minutes to form the active nickel catalyst.

e Hydrogenation: Cool the reactor to the reaction temperature (e.g., 60-100°C). Pressurize
with hydrogen gas (e.g., 10-30 bar).[5]

» Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
(TLC) or GC.

o Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the
catalyst.

e Product Isolation: The solvent is removed under reduced pressure, and the resulting aniline
can be purified by distillation or crystallization.

Protocol 3: Hydrogenation of Aldehydes and Ketones to
Alcohols

The reduction of carbonyl compounds to alcohols is a widely used reaction in organic
synthesis. Nickel catalysts from nickel formate provide a cost-effective alternative to precious
metal catalysts or stoichiometric hydride reagents.[6]

Materials:
o Aldehyde or ketone substrate (e.g., benzaldehyde)

o Nickel formate dihydrate
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e Solvent (e.g., ethanol, isopropanol)

e Hydrogen gas

e Hydrogenation apparatus (e.g., Parr shaker).
Procedure:

e Reactor Setup: Charge the reactor with the carbonyl compound, solvent, and nickel formate
dihydrate (2-10 mol% Ni).

 Inerting and Activation: As described in the previous protocols, purge with an inert gas and
heat to 180-200°C for 30-60 minutes to generate the catalyst.

e Hydrogenation: Cool to the desired reaction temperature (e.g., 50-120°C) and pressurize
with hydrogen (e.g., 5-20 bar).

» Reaction Monitoring: Monitor by TLC or GC until the starting material is consumed.

e Work-up and Isolation: After cooling and venting, filter the catalyst and remove the solvent to
yield the alcohol product, which can be further purified if needed.

Diagram 2: Catalytic Cycle of Hydrogenation on a
Nickel Surface
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Caption: A simplified representation of the hydrogenation mechanism on a nickel surface.[7]

Troubleshooting and Optimization
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Problem

Potential Cause(s)

Suggested Solution(s)

No or low conversion

- Incomplete catalyst
activation.- Catalyst poisoning
(e.g., by sulfur or halogen
compounds).- Insufficient
hydrogen pressure or

temperature.

- Ensure complete
decomposition of nickel
formate (observe color
change).- Purify substrate and
solvent to remove potential
poisons.- Increase hydrogen
pressure and/or reaction

temperature.

Side reactions (e.qg.,

hydrogenolysis)

- High reaction temperature.-

High catalyst loading.

- Lower the reaction
temperature.- Reduce the

amount of nickel formate used.

Poor selectivity

- Reaction conditions too

harsh.- Inappropriate solvent.

- Screen different solvents.-
Optimize temperature and
pressure for the desired

transformation.

Comparison with Raney Nickel

While both nickel formate-derived catalysts and Raney nickel are effective for many

hydrogenations, there are key differences:

Feature Nickel Formate (In-Situ) Raney Nickel
] Generated in the reaction Prepared separately by

Preparation ] )

vessel. leaching a Ni-Al alloy.[2]

) ) Pyrophoric when dry, requires
Handling Non-pyrophoric precursor. ]
careful handling.[1]
o Generally very high due to High, but can decrease with

Activity

fresh surface. storage.

) Can be more expensive due to

Cost Generally cost-effective.

the preparation process.[2]
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Characterization of In-Situ Generated Nickel
Catalysts

For researchers interested in the properties of the active catalyst, several technigques can be
employed on the catalyst post-reaction (after careful passivation to prevent oxidation):

o X-ray Diffraction (XRD): To confirm the formation of crystalline nickel and estimate the
particle size.[8]

o Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution
of the nickel nanoparticles.[9]

o X-ray Photoelectron Spectroscopy (XPS): To determine the surface composition and
oxidation state of the nickel.

Conclusion

The use of nickel formate as a precursor for catalytic hydrogenation offers a powerful
combination of convenience, safety, and efficiency. The ability to generate a highly active nickel
catalyst in-situ simplifies experimental procedures and avoids the hazards associated with
handling pyrophoric materials. The protocols and insights provided in this guide are intended to
empower researchers to successfully implement this versatile methodology in their synthetic
endeavors, from small-scale laboratory research to process development for drug discovery
and manufacturing.

References

e Chen, T, et al. (2018). Efficient and selective hydrogenation of C—O bonds with a simple
sodium formate catalyzed by nickel. Chemical Communications, 54(12), 1426-1429.
Available at: [Link]

o Google Patents. (n.d.). Process for the hydrogenation of fatty acids using a promoted
supported nickel catalyst. CA2794478C.

e Google Patents. (n.d.). Process for the hydrogenation of fatty acids using a promoted
supported nickel catalyst. EP2371937A1.

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://asianpubs.org/index.php/ajchem/article/view/26_8_30
https://dr.ntu.edu.sg/entities/publication/a8c74d1e-83e7-441d-aded-73fcd4559ec8
https://www.benchchem.com/product/b7823215?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2018/cc/c7cc09426a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

MDPI. (2019). Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. Catalysts,
9(5), 453. Available at: [Link]

Chemistry LibreTexts. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts. Available
at: [Link]

Wikipedia. (n.d.). Nickel formate. Available at: [Link]

ACS Publications. (2022). Role of Fe Species of Ni-Based Catalysts for Efficient Low-
Temperature Ethanol Steam Reforming. JACS Au, 2(1), 169-178. Available at: [Link]

Royal Society of Chemistry. (2018). Efficient and selective hydrogenation of C—O bonds with
a simple sodium formate catalyzed by nickel. Chemical Communications, 54, 1426-1429.
Available at: [Link]

ACS Publications. (2026). ACS Catalysis Ahead of Print. Available at: [Link]

Asian Journal of Chemistry. (2014). Synthesis of Nickel Nanoparticles and Characterization
by Thermal Decomposition of Ni(2,4-di-CIPhAc)2(N2H4)1.5-H20. Asian Journal of
Chemistry, 26(6), 1621-1624. Available at: [Link]

A comparation of commercial nickel catalyst effects on hydrogenation soy bean oil. (n.d.).
Available at: [Link]

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Available at:
[Link]

Chemistry LibreTexts. (2020). 19.15: Reductions of Ketones and Aldehydes. Available at:
[Link]

ResearchGate. (2019). (PDF) Ni Promotion by Fe: What Benefits for Catalytic
Hydrogenation?. Available at: [Link]

ScienceLink. (2024). Nickel complex reveals new hydrogen activation mechanism. Available
at: [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.mdpi.com/2073-4344/9/5/453
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/11%3A_Reactions_of_Alkenes_-_Addition_Reactions/11.02%3A_Hydrogenation_with_Heterogeneous_Catalysts
https://www.benchchem.com/product/b7823215?utm_src=pdf-body
https://en.wikipedia.org/wiki/Nickel_formate
https://pubs.acs.org/doi/10.1021/jacsau.1c00424
https://pubs.rsc.org/en/content/articlehtml/2018/cc/c7cc09426a
https://pubs.acs.org/journal/accacs/articles
https://asianpubs.org/index.php/ajc/article/view/10047
https://www.researchgate.net/publication/287629239_A_comparation_of_commercial_nickel_catalyst_effects_on_hydrogenation_soy_bean_oil
https://www.researchgate.net/figure/Catalytic-hydrogenation-of-nitroarenes-6-into-anilines-7_tbl2_326622080
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.15%3A_Reductions_of_Ketones_and_Aldehydes
https://www.researchgate.net/publication/333036814_Ni_Promotion_by_Fe_What_Benefits_for_Catalytic_Hydrogenation
https://www.sciencelink.com/international/news/2024/april/02/nickel-complex-reveals-new-hydrogen-activation-mechanism.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Royal Society of Chemistry. (2019). Chemoselective hydrogenation of a,p-unsaturated
aldehydes over Rh nanoclusters confined in a metal-organic framework. Journal of Materials
Chemistry A, 7, 12467-12474. Available at: [Link]

ResearchGate. (n.d.). Catalytic Hydrogenation of Esters to Alcohols. Available at: [Link]

ResearchGate. (n.d.). Hydrogenation of a, 3-Unsaturated Aldehydes and Ketones on New
AIPO4-Supported Nickel Catalysts. Available at: [Link]

Google Patents. (n.d.). Preparation method of aniline through catalytic nitrobenzene
hydrogenation. CN105294447A.

International Journal of Trend in Research and Development. (2017). Synthesis and
Characterization of Nickel Nanoparticles. International Journal of Trend in Research and
Development, 4(2), 336-339. Available at: [Link]

Royal Society of Chemistry. (2021). A protocol for hydrogenation of aldehydes and ketones
to alcohols in agueous media at room temperature in high yields and purity. Organic &
Biomolecular Chemistry, 19, 7434-7440. Available at: [Link]

University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic
Hydrogenation - Part 1. Available at: [Link]

Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Available at: [Link]
ResearchGate. (n.d.). CIDOSI Publications, 2007. Available at: [Link]

ACS Publications. (2020). Highly Selective Catalysts for the Hydrogenation of Unsaturated
Aldehydes: A Review. ACS Catalysis, 10(3), 2096-2114. Available at: [Link]

ResearchGate. (n.d.). (PDF) Recovery of Nickel & Oil from hydrogenation catalyst. Available
at: [Link]

Royal Society of Chemistry. (2017). Supported nickel-rhenium catalysts for selective
hydrogenation of methyl esters to alcohols. Chemical Communications, 53, 9422-9425.
Available at: [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2019/ta/c9ta02857a
https://www.researchgate.net/publication/289354019_Catalytic_Hydrogenation_of_Esters_to_Alcohols
https://www.researchgate.net/publication/250171017_Hydrogenation_of_a_b-Unsaturated_Aldehydes_and_Ketones_on_New_AlPO4-Supported_Nickel_Catalysts
https://www.ijtrd.com/papers/IJTRD6925.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01150a
https://chemistry.illinois.edu/sites/default/files/2020-10/The%20Art%20of%20Heterogeneous%20Catalytic%20Hydrogenation%20-%20Part%201.pdf
https://www.chemguide.co.uk/organicprops/carbonyls/reduction.html
https://www.researchgate.net/publication/237135832_A_Comparation_of_Commercial_Nickel_Catalyst_Effects_on_Hydrogenation_Soy_Bean_Oil
https://pubs.acs.org/doi/10.1021/acscatal.9b04783
https://www.researchgate.net/publication/265228182_Recovery_of_Nickel_Oil_from_hydrogenation_catalyst
https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc05228c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Chemical Engineering Transactions. (2020). Evaluation of Nitrobenzene Hydrogenation
Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene.
Chemical Engineering Transactions, 80, 103-108. Available at: [Link]

DR-NTU. (n.d.). Development of metallic nickel nanopatrticle catalyst for the decomposition
of methane into hydrogen and carbon nanofibers. Available at: [Link]

PJSIR. (n.d.). EVALUATION OF REGENERATED NICKEL CATALYST Part-IV. Available at:
[Link]

PubMed. (2018). Nickel-catalyzed asymmetric transfer hydrogenation of olefins for the
synthesis of a- and 3-amino acids. Available at: [Link]

Wiley Online Library. (2021). Chemoselective Hydrogenation of Olefins Using a
Nanostructured Nickel Catalyst. Chemistry — A European Journal, 27(45), 11621-11627.
Available at: [Link]

Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Available at: [Link]

ResearchGate. (2024). A protocol for hydrogenation of aldehydes and ketones to alcohols in
agueous media at room temperature in high yields and purity. Available at: [Link]

ResearchGate. (n.d.). Activation of nickel-chromium hydrogenation catalysts with hydrogen.
Available at: [Link]

Royal Society of Chemistry. (2017). Supported nickel-rhenium catalysts for selective
hydrogenation of methyl esters to alcohols. Available at: [Link]

American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Available at:
[Link]

Google Patents. (n.d.). Process for the catalytic hydrogenation of nitrobenzene.
US4265834A.

MDPI. (2021). Two-Step Esterification—Hydrogenation of Bio-Oil to Alcohols and Esters over
Raney Ni Catalysts. Catalysts, 11(11), 1361. Available at: [Link]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://www.aidic.it/cet/20/80/018.pdf
https://dr.ntu.edu.sg/handle/10356/4555
https://www.pjsir.org/index.php/pjsir/article/view/2065
https://pubmed.ncbi.nlm.nih.gov/29969871/
https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202101348
https://www.chemistrysteps.com/reduction-of-aldehydes-and-ketones/
https://www.researchgate.net/publication/381169002_A_protocol_for_hydrogenation_of_aldehydes_and_ketones_to_alcohols_in_aqueous_media_at_room_temperature_in_high_yields_and_purity
https://www.researchgate.net/publication/286904128_Activation_of_nickel-chromium_hydrogenation_catalysts_with_hydrogen
https://pubs.rsc.org/en/content/articlehtml/2017/cc/c7cc05228c
https://www.acs.org/education/whatischemistry/landmarks/raney-nickel.html
https://www.mdpi.com/2073-4344/11/11/1361
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

¢ ACS Publications. (2020). Guidelines to Achieving High Selectivity for the Hydrogenation of
a,B-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. ACS
Catalysis, 10(20), 11939-11966. Available at: [Link]

¢ Google Patents. (n.d.). Catalyst for ester hydrogenation. US4113662A.

* ResearchGate. (n.d.). The hydrogenation of nitrobenzene to aniline: A new mechanism.
Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. mdpi.com [mdpi.com]
e 2. acs.org [acs.org]
¢ 3. Nickel formate - Wikipedia [en.wikipedia.org]

o 4. CA2794478C - Process for the hydrogenation of fatty acids using a promoted supported
nickel catalyst - Google Patents [patents.google.com]

. researchgate.net [researchgate.net]
. chem.libretexts.org [chem.libretexts.org]
. chem.libretexts.org [chem.libretexts.org]

. asianpubs.org [asianpubs.org]

°
(o] (o] ~ (o)) ol

. dr.ntu.edu.sg [dr.ntu.edu.sg]

¢ To cite this document: BenchChem. [Application Notes and Protocols for Catalytic
Hydrogenation Using Nickel Formate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b7823215#using-nickel-formate-for-catalytic-
hydrogenation-reactions]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://pubs.acs.org/doi/10.1021/acscatal.0c02951
https://www.researchgate.net/publication/244458311_The_hydrogenation_of_nitrobenzene_to_aniline_A_new_mechanism
https://www.benchchem.com/product/b7823215?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-4344/9/5/451
https://www.acs.org/education/whatischemistry/landmarks/raney-nickel.html
https://en.wikipedia.org/wiki/Nickel_formate
https://patents.google.com/patent/CA2794478C/en
https://patents.google.com/patent/CA2794478C/en
https://www.researchgate.net/figure/Catalytic-hydrogenation-of-nitroarenes-6-into-anilines-7_tbl2_382180605
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/19%3A_Ketones_and_Aldehydes/19.15%3A_Reductions_of_Ketones_and_Aldehydes
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/11%3A_Alkenes_and_Alkynes_II_-_Oxidation_and_Reduction_Reactions._Acidity_of_Alkynes/11.02%3A_Hydrogenation_with_Heterogeneous_Catalysts
https://asianpubs.org/index.php/ajchem/article/view/26_8_30
https://dr.ntu.edu.sg/entities/publication/a8c74d1e-83e7-441d-aded-73fcd4559ec8
https://www.benchchem.com/product/b7823215#using-nickel-formate-for-catalytic-hydrogenation-reactions
https://www.benchchem.com/product/b7823215#using-nickel-formate-for-catalytic-hydrogenation-reactions
https://www.benchchem.com/product/b7823215#using-nickel-formate-for-catalytic-hydrogenation-reactions
https://www.benchchem.com/product/b7823215#using-nickel-formate-for-catalytic-hydrogenation-reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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